1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 243.73 and its molecular formula is C12H17NO2.HCl . The SMILES representation of the molecule isC1CC (OC1)COC2=CC=C (C=C2)CN.Cl
. Physical and Chemical Properties Analysis
The compound is intended for research use only and not for diagnostic or therapeutic use . It should be stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
A family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates was synthesized, which showed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and antimicrobial properties (Reddy et al., 2012). Compounds containing a 1-phenylcyclopentylmethylamino group, closely related structurally, exhibited a broad spectrum of biological activity, suggesting applications in various biomedical fields (Aghekyan et al., 2013).
Catalytic and Chemical Synthesis
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, with potential applications in catalytic processes and organic synthesis (Roffe et al., 2016). Moreover, a novel synthesis of dinotefuran, involving a key intermediate with a structural resemblance, was developed, indicating potential industrial applications for the synthesis of complex organic compounds (Li & Wang, 2018).
Biomedical Imaging and Photocytotoxicity
Iron(III) complexes involving derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited unprecedented photocytotoxicity in red light and were efficiently ingested in the nucleus of cells, indicating potential applications in biomedical imaging and as therapeutic agents in treating diseases like cancer (Basu et al., 2014).
Properties
IUPAC Name |
[4-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12;/h3-6,12H,1-2,7-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYEMZTVHJBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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